molecular formula C14H14ClNO B1318035 3-Chloro-4-(phenethyloxy)aniline CAS No. 80019-76-7

3-Chloro-4-(phenethyloxy)aniline

Cat. No.: B1318035
CAS No.: 80019-76-7
M. Wt: 247.72 g/mol
InChI Key: GIJMFNYNDKNZIE-UHFFFAOYSA-N
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Description

3-Chloro-4-(phenethyloxy)aniline is an organic compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound consists of a chloro-substituted aniline ring with a phenethyloxy group attached, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-4-(phenethyloxy)aniline involves the reduction of 2-chloro-4-nitro-1-phenoxybenzene . The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(phenethyloxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can replace the chloro group.

    Oxidation: Oxidizing agents like potassium permanganate can oxidize the aniline group.

    Reduction: Reducing agents like sodium borohydride can reduce the nitro group to an amine.

Major Products Formed

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(phenethyloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its phenethyloxy group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-chloro-4-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c15-13-10-12(16)6-7-14(13)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJMFNYNDKNZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of water (50 ml), ethanol (50 ml) and 50% aqueous sodium hydroxide (25 ml) is added 3-chloro-4-(phenethyloxy)aniline hydrochloride (8.25 g; 0.0290 mol). When the solid is all dissolved, the solution is extracted with ether (3×100 ml). The ether solution is washed with brine, dried over potassium carbonate and concentrated under vacuum to yield 5.16 g (77%) of a tan oil. This oil is distilled at 140° C. under 0.005 ml vacuum to afford the product, a colorless liquid.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
3-chloro-4-(phenethyloxy)aniline hydrochloride
Quantity
8.25 g
Type
reactant
Reaction Step Two
Yield
77%

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